molecular formula C7H13NS B14289912 N-(Prop-2-en-1-yl)butanethioamide CAS No. 113093-46-2

N-(Prop-2-en-1-yl)butanethioamide

Cat. No.: B14289912
CAS No.: 113093-46-2
M. Wt: 143.25 g/mol
InChI Key: HNSQVXNDVIVVFM-UHFFFAOYSA-N
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Description

N-(Prop-2-en-1-yl)butanethioamide: is an organic compound characterized by the presence of a thioamide group attached to a butane chain with a prop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Prop-2-en-1-yl)butanethioamide typically involves the reaction of butanethioamide with prop-2-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(Prop-2-en-1-yl)butanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The prop-2-en-1-yl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Prop-2-en-1-yl)butanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Prop-2-en-1-yl)butanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The prop-2-en-1-yl group may also interact with hydrophobic pockets in target molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

    N-(Prop-2-en-1-yl)acetamide: Similar structure but with an acetamide group instead of a thioamide group.

    N-(Prop-2-en-1-yl)butanamide: Similar structure but with a butanamide group instead of a thioamide group.

Comparison: N-(Prop-2-en-1-yl)butanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The thioamide group can engage in unique interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

113093-46-2

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

N-prop-2-enylbutanethioamide

InChI

InChI=1S/C7H13NS/c1-3-5-7(9)8-6-4-2/h4H,2-3,5-6H2,1H3,(H,8,9)

InChI Key

HNSQVXNDVIVVFM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=S)NCC=C

Origin of Product

United States

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